molecular formula C7H11NS B14312086 N,N,3-Trimethylthiophen-2-amine CAS No. 114143-53-2

N,N,3-Trimethylthiophen-2-amine

Cat. No.: B14312086
CAS No.: 114143-53-2
M. Wt: 141.24 g/mol
InChI Key: JHXREQLVRLKMEJ-UHFFFAOYSA-N
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Description

N,N,3-Trimethylthiophen-2-amine is a substituted thiophene derivative featuring a thiophene ring with three methyl substituents: two on the amine group at position 2 and one at position 2. This compound belongs to the class of heterocyclic amines, where the sulfur atom in the thiophene ring contributes to its electronic properties.

Properties

CAS No.

114143-53-2

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

N,N,3-trimethylthiophen-2-amine

InChI

InChI=1S/C7H11NS/c1-6-4-5-9-7(6)8(2)3/h4-5H,1-3H3

InChI Key

JHXREQLVRLKMEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)N(C)C

Origin of Product

United States

Preparation Methods

Structural Overview and Significance

N,N,3-Trimethylthiophen-2-amine (CAS 114143-53-2) is a tertiary amine derivative of thiophene, featuring a methyl group at the 3-position of the aromatic ring and two methyl groups on the amine nitrogen. Its molecular formula is $$ \text{C}7\text{H}{11}\text{NS} $$, with applications in pharmaceutical intermediates and organic synthesis. The compound’s structure is characterized by the SMILES notation CC1=C(SC=C1)N(C)C, reflecting its substitution pattern.

Synthesis Strategies

Core Thiophene Ring Construction

The synthesis typically begins with the preparation of the 3-methylthiophen-2-amine scaffold, followed by N,N-dimethylation.

Gewald Reaction for 3-Methylthiophen-2-amine

The Gewald reaction is a widely used method to synthesize 2-aminothiophenes. For 3-methylthiophen-2-amine:

  • Reactants : Acetone (as the ketone), cyanoacetate (e.g., ethyl cyanoacetate), and elemental sulfur.
  • Mechanism :
    • Knoevenagel condensation between acetone and cyanoacetate forms an α,β-unsaturated nitrile.
    • Cyclization with sulfur yields 2-amino-3-methylthiophene.
  • Conditions :
    • Solvent: Ethanol or DMF.
    • Base: Morpholine or diethylamine.
    • Temperature: 60–80°C for 4–6 hours.

Example Protocol :

  • Mix acetone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv), and morpholine (2.0 equiv) in ethanol.
  • Reflux for 5 hours. Isolate via acid precipitation (yield: 70–85%).

N,N-Dimethylation of 3-Methylthiophen-2-amine

The primary amine is converted to a tertiary amine via alkylation or reductive amination.

Alkylation with Methyl Iodide
  • Procedure :
    • Dissolve 3-methylthiophen-2-amine (1.0 equiv) in anhydrous THF.
    • Add NaH (2.2 equiv) under $$ \text{N}2 $$, followed by methyl iodide (2.5 equiv).
    • Stir at 60°C for 12 hours.
    • Quench with $$ \text{H}2\text{O} $$, extract with ethyl acetate, and purify via distillation.
  • Yield : 60–75%.
Eschweiler-Clarke Reaction
  • Reactants : Formaldehyde (3.0 equiv) and formic acid (excess).
  • Conditions :
    • Reflux the amine with reagents at 100°C for 6–8 hours.
    • Neutralize with NaOH and extract with dichloromethane.
  • Yield : 50–65%.

Comparative Analysis of Methods

Method Advantages Limitations Typical Yield
Gewald + Methylation High regioselectivity; scalable Multi-step; requires toxic reagents 60–75%
Eschweiler-Clarke One-pot reaction; mild conditions Lower yield; over-methylation risks 50–65%
Direct Alkylation Rapid; compatible with diverse solvents Steric hindrance at 3-methyl position 60–70%

Key Challenges and Optimization

  • Steric Effects : The 3-methyl group may hinder methylation at the adjacent amine. Using bulky bases (e.g., KOtBu) or polar aprotic solvents (DMF) improves reactivity.
  • Purification : Distillation under reduced pressure (b.p. 140–150°C at 5 kPa) is effective due to the compound’s low polarity.
  • Byproduct Control : Excess methylating agents require careful quenching to avoid quaternary ammonium salt formation.

Industrial and Research Applications

  • Pharmaceutical Intermediates : Used in the synthesis of kinase inhibitors and allosteric modulators.
  • Coordination Chemistry : Serves as a ligand for transition metals due to its electron-rich thiophene ring.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N,3-Trimethylthiophen-2-amine can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: N,N,3-Trimethylthiophen-2-amine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N,N,3-Trimethylthiophen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitution Variations

Compound Name Substituents Key Structural Features References
N,N,3-Trimethylthiophen-2-amine N,N-dimethyl (position 2), 3-methyl (position 3) Steric hindrance from three methyl groups; electron-rich amine N/A
3-Nitro-N-(p-tolyl)thiophen-2-amine Nitro (position 3), p-tolyl (N-substituted) Electron-withdrawing nitro group; aryl amine
N-(3-Trifluoromethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CF₃ (aryl), thiazine ring Fluorinated aryl group; fused heterocycle
2-(Thiophen-2-yl)ethylamine Thiophene-ethyl and thiophene-methyl chains Bithiophene backbone; secondary amine

Spectroscopic and Electronic Properties

  • NMR Shifts :
    • This compound : Expected upfield shifts for N(CH₃)₂ protons (~2.5–3.0 ppm in ¹H NMR) and downfield shifts for aromatic protons due to electron donation.
    • 3-Nitro derivatives : Nitro groups cause deshielding of adjacent protons (e.g., H-4 in thiophene ring at ~8.0 ppm) .
  • IR Spectroscopy :
    • N-H stretches (absent in N,N-dimethyl derivatives) vs. C-N stretches (~1250–1350 cm⁻¹) .

Key Research Findings

  • Steric Effects : Trimethyl substitution reduces nucleophilicity compared to primary amines (e.g., N-(thiophen-2-ylmethyl)pyridin-3-amine), limiting participation in SN2 reactions .
  • Thermal Stability : Methyl groups enhance thermal stability, making such derivatives suitable for high-temperature applications in materials science .
  • Catalytic Activity : In metal complexes, bulky amines like this compound may stabilize low-coordination states, enhancing catalytic efficiency in cross-coupling reactions .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for N,N,3-Trimethylthiophen-2-amine, and what structural characterization techniques are essential for validation?

  • Methodological Answer : A robust synthesis involves nitro-substituted thiophene intermediates followed by reductive alkylation or nucleophilic substitution. For example, nitration at the 3-position of thiophene derivatives, followed by N-methylation, can yield the target compound. Structural validation requires a combination of 1D/2D NMR (e.g., 1^1H, 13^13C, NOESY) to resolve substituent positions and confirm regiochemistry. Single-crystal X-ray diffraction is critical for unambiguous confirmation of molecular geometry, as demonstrated in analogous N-substituted thiophen-2-amines . Mass spectrometry (HRMS) and elemental analysis further validate purity and molecular formula.

Q. How can solubility properties of this compound be experimentally determined, and what solvents are optimal for its reactivity?

  • Methodological Answer : Solubility can be measured using gravimetric or UV-Vis spectrophotometric methods across solvents of varying polarity (e.g., DMSO, THF, chloroform). For instance, saturation concentrations are determined by dissolving excess compound under controlled agitation and temperature, followed by filtration and quantification. Polar aprotic solvents like DMF enhance solubility for reactions requiring nucleophilic substitution, while non-polar solvents (e.g., toluene) may stabilize intermediates in cross-coupling reactions. Refer to analogous amine solubility studies for temperature-dependent trends .

Advanced Research Questions

Q. How do steric and electronic effects of N,N,3-trimethyl substituents influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The methyl groups at the N and 3-positions induce steric hindrance, directing coupling reactions (e.g., Suzuki-Miyaura) to the less hindered 5-position of the thiophene ring. Electronic effects can be probed via Hammett substituent constants or DFT calculations to assess electron density distribution. Experimental validation involves comparing reaction yields and regioselectivity with control compounds lacking methyl groups. Competitive experiments with isotopic labeling or kinetic profiling further elucidate mechanistic pathways .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) caused by dynamic isomerism in this compound derivatives?

  • Methodological Answer : Dynamic processes (e.g., ring puckering in thiophene derivatives) can lead to averaged NMR signals. Variable-temperature NMR (VT-NMR) is employed to slow isomer interconversion, revealing distinct signals at low temperatures (e.g., −40°C). For example, splitting patterns in 1^1H NMR at 298 K may merge due to rapid equilibration, while VT-NMR at 233 K resolves individual isomers. Computational modeling (e.g., DFT) aids in assigning stereochemical configurations .

Q. How can computational methods predict and rationalize the catalytic activity of this compound in asymmetric synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states and intermediate stabilization energies to predict enantioselectivity. Key parameters include steric maps of the catalyst’s active site and frontier molecular orbital (FMO) analysis to assess donor-acceptor interactions. Experimental validation involves synthesizing chiral derivatives and testing their performance in asymmetric hydrogenation or organocatalytic reactions, with enantiomeric excess (ee) measured via chiral HPLC or polarimetry .

Q. What experimental approaches mitigate oxidative degradation of this compound under ambient conditions?

  • Methodological Answer : Stability studies under controlled oxygen exposure (e.g., using Schlenk techniques) identify degradation pathways. Antioxidants (e.g., BHT) or inert-atmosphere storage (argon/glovebox) can prolong shelf life. Accelerated aging tests (e.g., 40°C/75% RH) combined with LC-MS monitor degradation products. Structural modifications, such as electron-withdrawing substituents at the 4-position, may enhance stability by reducing electron density at reactive sites .

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